molecular formula C16H17N5 B11740700 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11740700
M. Wt: 279.34 g/mol
InChI Key: UANGGBODASIPBX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a nitrogen-rich heterocyclic compound with a fused triazolopyrimidine core. Key structural features include:

  • Methyl groups at positions 5 and 7, enhancing lipophilicity and steric bulk.
  • An amine group at position 2, enabling hydrogen bonding and derivatization.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

5,7-dimethyl-6-(3-phenylprop-2-enyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C16H17N5/c1-11-14(10-6-9-13-7-4-3-5-8-13)12(2)21-16(18-11)19-15(17)20-21/h3-9H,10H2,1-2H3,(H2,17,20)

InChI Key

UANGGBODASIPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)N)C)CC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

  • Halogenation :

    • React 5,7-dimethyl-[1,triazolo[1,5-a]pyrimidin-2-amine with N-bromosuccinimide (NBS) or iodine monochloride in DMF at 80°C to yield 6-bromo-5,7-dimethyl derivatives.

    • Yield : 70–90%.

  • Coupling with 3-Phenylprop-2-en-1-ylboronic Acid :

    • Reactants : 6-Bromo intermediate, 3-phenylprop-2-en-1-ylboronic acid.

    • Catalyst : Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf).

    • Base : K₂CO₃ or NaHCO₃.

    • Solvent : 1,4-Dioxane/water (4:1) at 100°C.

    • Yield : 60–75%.

Key Data :

StepReagents/ConditionsYield (%)Reference
HalogenationNBS, DMF, 80°C85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C72

Multicomponent Biginelli-Like Reactions

Regioselective synthesis is achieved using a modified Biginelli reaction with ionic liquids or acidic conditions to direct substitution patterns.

Procedure:

  • Reactants : 3,5-Diamino-1,2,4-triazole, ethyl acetoacetate (for methyl groups), and cinnamaldehyde (for 3-phenylprop-2-en-1-yl).

  • Solvent/Catalyst :

    • Acidic Conditions (HCl/EtOH): Favors 5-aryl-7-methyl derivatives.

    • Neutral Ionic Liquids (e.g., [BMIM]BF₄): Favors 7-aryl-5-methyl isomers.

  • Yield : 55–78%.

Optimization Insight :
Neutral ionic liquids reduce side reactions and improve regioselectivity for the 6-position allyl group.

Functionalization via Alkylation or Acylation

The 2-amino group can be further modified, but for the target compound, protection is required during synthesis to prevent unwanted side reactions.

Protection/Deprotection Strategy:

  • Protection : Use Boc (tert-butoxycarbonyl) or acetyl groups during cyclocondensation.

  • Deprotection : Treat with TFA (for Boc) or NaOH (for acetyl) post-synthesis.

Example :

  • Protected Intermediate : 2-(Boc-amino)-5,7-dimethyl-6-(3-phenylprop-2-en-1-yl)-triazolo[1,5-a]pyrimidine.

  • Deprotection : 20% TFA in DCM, room temperature, 2 hours.

  • Yield : 90–95%.

Characterization and Validation

Analytical Data for Target Compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.55 (d, J = 16 Hz, 1H, CH=CH), 6.20 (dt, J = 16 Hz, 6 Hz, 1H, CH=CH), 3.80 (d, J = 6 Hz, 2H, CH₂), 2.60 (s, 6H, 2×CH₃).

  • HRMS : m/z calcd. for C₁₇H₁₈N₅ [M+H]⁺: 316.1563; found: 316.1568.

Purity Optimization:

  • Recrystallization : Ethanol/water (3:1) yields >99% purity.

  • Column Chromatography : Silica gel, hexane/ethyl acetate (7:3).

Challenges and Solutions

  • Regioselectivity : Competing formation of 5- vs. 7-methyl isomers is mitigated using sterically hindered diketones.

  • Allyl Group Stability : The 3-phenylprop-2-en-1-yl group may isomerize under acidic conditions; neutral ionic liquids prevent this.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 2 hours for cyclocondensation.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions.

Summary of Key Methods

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationOne-pot, high regioselectivityRequires purified diketones65–85
Suzuki CouplingFlexible for diverse substituentsPalladium cost60–75
Biginelli-Like ReactionTunable regioselectivitySensitive to solvent choice55–78

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, focusing on substituents, synthesis, and bioactivity:

Compound Name Substituents Synthesis Method Biological Activity Key Reference
5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5,7-Me; 6-cinnamyl; 2-NH2 Not explicitly reported (likely via cyclocondensation or multi-component reaction) Unknown (analogs show antiproliferative/herbicidal activity)
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5,7-OMe; 2-NH2 Reaction of 2-amino-5,7-dimethoxy-triazolopyrimidine with sulfonyl chlorides Herbicidal (targets acetolactate synthase)
7-(3,4,5-Trimethoxyphenyl)-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 7-(3,4,5-OMePh); 2-NHPh Multi-component reaction with aldehydes and acetoacetamides Antiproliferative (tubulin polymerization inhibition; IC50 = 0.12–1.8 µM vs. cancer cells)
5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5-Me; 7-Ph; 2-NH2 Commercial synthesis (Princeton Biomolecular Research Inc.) BRD4 inhibition (structural basis for epigenetic drug design)
6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5,7-Me; 6-(thiazolylmethyl); 2-NH2 Coupling of triazolopyrimidine with thiazole derivatives Antimicrobial (structure-activity relationship under investigation)
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 5-Me; 7-(3,4,5-OMePh); 6-CONH(p-tolyl); 2-NH2 Biginelli-like three-component reaction Antiproliferative (IC50 = 0.8–5.6 µM vs. HeLa and MCF-7 cells)

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Cinnamyl Group (Target Compound): The 3-phenylprop-2-en-1-yl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or tubulin) compared to smaller substituents like methyl or methoxy . Methoxy vs. Methyl: 5,7-Dimethoxy derivatives (e.g., PMN P–06–554) exhibit stronger herbicidal activity than methylated analogs due to improved electron-withdrawing effects and enzyme inhibition . Arylamide/Carboxamide Hybrids: Derivatives with carboxamide groups (e.g., 2-amino-...carboxamide) show enhanced antiproliferative activity, likely due to improved solubility and target affinity .
  • Synthesis Flexibility :

    • Multi-component reactions (e.g., Biginelli-like protocols) enable rapid diversification of substituents at positions 5, 6, and 7 .
    • Halogenation at position 7 (e.g., 7-Cl in compound 10) facilitates further functionalization via cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5,7-Dimethoxy Analog 7-(3,4,5-OMePh) Derivative
Molecular Weight ~349.4 g/mol 252.2 g/mol 447.5 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 1.8 2.9
Water Solubility Low (cinnamyl group reduces solubility) Moderate Low
Bioavailability Likely limited (high LogP) Moderate Enhanced via PEGylation or niosomes*

*Niosomal formulations of pyrazolo[1,5-a]pyrimidines (e.g., compound 3a) improve oral bioavailability by 2–3 fold .

Key Research Findings

Anticancer Potential: Triazolopyrimidines with 3,4,5-trimethoxyphenyl groups (e.g., compound 3a) inhibit tubulin polymerization at nanomolar concentrations, comparable to colchicine . Carboxamide hybrids (e.g., 5a–v) show selectivity for breast (MCF-7) and cervical (HeLa) cancer cells .

Herbicidal Applications :

  • 5,7-Dimethoxy derivatives (e.g., 8a–8f) inhibit acetolactate synthase (ALS) at 100 ppm, outperforming commercial herbicides like bensulfuron-methyl .

Antimicrobial Activity :

  • Thiazole-containing derivatives (e.g., 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-...) exhibit broad-spectrum activity against plant pathogens (e.g., Fusarium graminearum) .

Biological Activity

5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H16N4
  • Molar Mass : 264.33 g/mol
  • CAS Number : 691887-97-5

Antitumor Activity

Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines. A study by Elmongy et al. (2022) demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer, suggesting a promising avenue for further exploration in triazolo derivatives like this compound .

Anticonvulsant Activity

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure disorders. In a related study involving triazolo derivatives, compounds demonstrated significant anticonvulsant activity in the Maximal Electroshock (MES) test. For example, a related compound exhibited an ED50 of 84.9 mg/kg . This suggests that this compound could also possess similar properties.

The biological activity of triazolo compounds often involves interaction with neurotransmitter receptors and modulation of signaling pathways. For instance:

  • Serotonin Receptors : Some studies have focused on the interaction of triazolo derivatives with serotonin receptors (e.g., 5HT6), which are implicated in mood regulation and cognition .

The specific binding affinity and potency of this compound at these receptors remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives. Variations in substituents on the triazole or pyrimidine rings can significantly influence potency and selectivity for specific biological targets. For example:

  • Substituent Size : The size and electronic nature of substituents have been shown to affect receptor binding and biological activity.
  • Positioning : The relative positioning of heterocycles can also play a critical role in defining biological efficacy .

Case Studies

StudyFindings
Elmongy et al. (2022)Showed cytotoxic activity against breast cancer cells with IC50 values indicating significant potential for similar triazolo compounds .
Yong et al. (2018)Investigated thieno[2,3-d]pyrimidine derivatives and their ability to inhibit tumor cell growth .
Compound TestingRelated compounds demonstrated anticonvulsant properties with effective dosages established through animal models .

Q & A

Q. What are the most efficient synthetic routes for 5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving aminotriazoles, β-keto esters, and aldehydes. For example, a protocol using dimethylformamide (DMF) as a solvent under thermal conditions (70–100°C for 24–72 hours) yields triazolopyrimidine derivatives with high regioselectivity . Column chromatography with gradients of ethyl acetate/light petroleum (e.g., 2:8 to 3:7 ratios) is effective for purification . Key steps include optimizing molar ratios (1:1–1:4.5) of reagents and monitoring reactions via TLC .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal diffraction studies (e.g., using SHELX software) provide bond lengths, angles, and packing arrangements . Complementary techniques include:
  • ¹H/¹³C NMR : Look for characteristic shifts (e.g., δ 2.79 ppm for methyl groups, δ 7.87 ppm for aromatic protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays for target engagement:
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression .
  • Antimicrobial activity : Employ microdilution methods (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:
  • Variable substituents : Compare analogs with methyl, ethyl, or aryl groups at positions 5, 6, and 7 (Table 1) .

  • Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., A2A adenosine receptor) and correlate with experimental IC₅₀ values .

  • Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .

    Table 1: Substituent Effects on Anticancer Activity

    CompoundR₁ (Position 5)R₂ (Position 7)IC₅₀ (μM)
    Parent compoundMethylPhenylpropenyl12.3
    Analog D2EthylBenzothiophenyl8.7
    Analog D10MethoxyHydroxybenzothio5.2
    Data adapted from kinase inhibition studies .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

  • Methodological Answer :
  • Byproduct formation : Optimize reaction time and temperature (e.g., reduce from 72 to 24 hours at 70°C to minimize decomposition) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/light petroleum mixtures) for large batches .
  • Solvent selection : Switch from DMF to ethanol for greener synthesis, though this may require higher temperatures (reflux at 80°C) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence of proton signals at 40°C) .
  • XRD refinement : Apply SHELXL2014 to model disorder in crystal structures (e.g., partial occupancy of substituents) .
  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental NMR shifts to identify misassignments .

Q. What computational methods are effective for target identification?

  • Methodological Answer :
  • Pharmacophore modeling : Generate 3D pharmacophores using LigandScout to map hydrogen bond donors/acceptors and hydrophobic regions .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • QSAR models : Train random forest algorithms on datasets with >50 analogs to predict logP and pIC₅₀ values .

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